molecular formula C20H18ClNO4 B4380832 N-(benzyloxy)-5-[(4-chloro-3-methylphenoxy)methyl]-2-furamide

N-(benzyloxy)-5-[(4-chloro-3-methylphenoxy)methyl]-2-furamide

Cat. No.: B4380832
M. Wt: 371.8 g/mol
InChI Key: QPCAKNVNOKGVPP-UHFFFAOYSA-N
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Description

N-(benzyloxy)-5-[(4-chloro-3-methylphenoxy)methyl]-2-furamide is a synthetic organic compound characterized by its unique molecular structure, which includes a benzyloxy group, a chlorinated phenoxy moiety, and a furan ring

Properties

IUPAC Name

5-[(4-chloro-3-methylphenoxy)methyl]-N-phenylmethoxyfuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18ClNO4/c1-14-11-16(7-9-18(14)21)24-13-17-8-10-19(26-17)20(23)22-25-12-15-5-3-2-4-6-15/h2-11H,12-13H2,1H3,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPCAKNVNOKGVPP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)OCC2=CC=C(O2)C(=O)NOCC3=CC=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18ClNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(benzyloxy)-5-[(4-chloro-3-methylphenoxy)methyl]-2-furamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common approach includes the following steps:

    Formation of the benzyloxy intermediate: This step involves the reaction of benzyl alcohol with an appropriate reagent to form the benzyloxy group.

    Synthesis of the chlorinated phenoxy intermediate: This involves the chlorination of a phenol derivative followed by methylation to introduce the 4-chloro-3-methylphenoxy group.

    Coupling of intermediates: The benzyloxy and chlorinated phenoxy intermediates are then coupled with a furan derivative under specific reaction conditions to form the final compound.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the synthetic routes mentioned above, with a focus on scalability, cost-effectiveness, and environmental considerations. This often includes the use of continuous flow reactors and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-(benzyloxy)-5-[(4-chloro-3-methylphenoxy)methyl]-2-furamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

N-(benzyloxy)-5-[(4-chloro-3-methylphenoxy)methyl]-2-furamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the synthesis of other complex molecules.

Mechanism of Action

The mechanism of action of N-(benzyloxy)-5-[(4-chloro-3-methylphenoxy)methyl]-2-furamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are subject to ongoing research and may vary depending on the specific application.

Comparison with Similar Compounds

N-(benzyloxy)-5-[(4-chloro-3-methylphenoxy)methyl]-2-furamide can be compared with other similar compounds, such as:

    N-(benzyloxy)-5-[(4-chlorophenoxy)methyl]-2-furamide: This compound lacks the methyl group on the phenoxy moiety, which may affect its reactivity and biological activity.

    N-(benzyloxy)-5-[(4-methylphenoxy)methyl]-2-furamide: This compound lacks the chlorine atom, which may influence its chemical properties and applications.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(benzyloxy)-5-[(4-chloro-3-methylphenoxy)methyl]-2-furamide
Reactant of Route 2
N-(benzyloxy)-5-[(4-chloro-3-methylphenoxy)methyl]-2-furamide

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